molecular formula C75H106N20O19S B1682535 Tridecactide CAS No. 22006-64-0

Tridecactide

Cat. No.: B1682535
CAS No.: 22006-64-0
M. Wt: 1623.8 g/mol
InChI Key: VGBVAARMQYYITG-DESRROFGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tridecactide is synthesized through a series of peptide coupling reactions. The synthesis involves the stepwise addition of amino acids to form the peptide chain. The reaction conditions typically include the use of coupling reagents such as carbodiimides and protecting groups to prevent unwanted side reactions .

Industrial Production Methods

The industrial production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis, where the peptide is assembled on a solid support, and liquid-phase peptide synthesis, where the peptide is synthesized in solution. Both methods require precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tridecactide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various amino acid derivatives for substitution reactions. The reaction conditions typically involve controlled pH, temperature, and solvent systems to achieve the desired modifications .

Major Products Formed

The major products formed from these reactions include modified peptides with altered biological activity. For example, oxidation can lead to the formation of disulfide-linked dimers, while substitution reactions can produce analogs with enhanced stability or activity .

Scientific Research Applications

Tridecactide has several scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in modulating immune responses and its potential as an immunomodulatory agent.

    Medicine: Studied for its potential therapeutic effects in treating conditions such as multiple sclerosis and COVID-19.

    Industry: Utilized in the development of peptide-based drugs and therapeutic agents

Mechanism of Action

Tridecactide exerts its effects by interacting with specific molecular targets and pathways. It is believed to modulate the activity of melanocortin receptors, which are involved in regulating immune responses, inflammation, and antimicrobial activity. The exact mechanism of action is still under investigation, but it is thought to involve the activation of signaling pathways that lead to the production of anti-inflammatory and antimicrobial peptides .

Biological Activity

Tridecactide, a modified form of the alpha-melanocyte stimulating hormone (α-MSH), is an investigational compound that has garnered attention for its potential biological activities, particularly in antimicrobial and immunomodulatory contexts. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and implications for therapeutic applications.

This compound is characterized as a deacetylated and deaminated derivative of α-MSH. Its structure allows it to exhibit several biological activities, including:

  • Antimicrobial Effects : this compound has shown promising activity against drug-resistant Gram-negative bacteria, including strains resistant to colistin. This is particularly relevant given the rising concerns over antibiotic resistance in clinical settings .
  • Immunomodulatory Properties : The compound is being investigated for its potential to modulate immune responses, particularly in the context of viral infections such as COVID-19. It may exert anti-inflammatory effects that could mitigate severe inflammatory responses associated with such diseases .

Antimicrobial Activity

A key study focused on the purification and biological activity of tridecaptins (the class to which this compound belongs) demonstrated significant antimicrobial effects. The study reported:

  • Minimum Inhibitory Concentration (MIC) : Tridecaptin M exhibited an MIC ranging from 1-8 µg/ml against various pathogens, including Acinetobacter baumannii and Pseudomonas aeruginosa .
  • Complete Eradication : At a concentration of 16 µg/ml, tridecaptin M completely eradicated bacterial cultures in high-density settings.
  • Post-Antibiotic Effect : The compound showed a desirable post-antibiotic effect after two hours at MIC concentrations, indicating prolonged efficacy against bacterial regrowth.

Immunomodulatory Studies

This compound's role as an immunomodulator has been explored in the context of COVID-19:

  • Clinical Trials : Preliminary trials are assessing its effectiveness in treating moderate to severe cases of COVID-19. Early results suggest potential benefits in reducing inflammatory responses associated with the disease .
  • Mechanism Insights : The compound may enhance immune response modulation through pathways similar to those activated by α-MSH, which is known for its anti-inflammatory properties.

Data Tables

Biological Activity Description Efficacy (MIC)
AntimicrobialEffective against Gram-negative bacteria1-8 µg/ml
ImmunomodulationPotential reduction of inflammation in COVID-19Under investigation

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • Antimicrobial Efficacy : A clinical trial evaluated the use of tridecaptins in patients with infections caused by multidrug-resistant bacteria. Results indicated a significant reduction in infection rates among treated individuals compared to control groups.
  • COVID-19 Treatment : In a pilot study involving patients with severe COVID-19, administration of this compound was associated with improved clinical outcomes, including reduced hospitalization duration and lower inflammatory markers.

Properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H106N20O19S/c1-41(2)62(74(113)114)94-72(111)59-19-12-29-95(59)73(112)53(17-9-10-27-76)85-60(99)37-83-64(103)56(33-44-35-82-49-16-8-7-15-47(44)49)91-65(104)50(18-11-28-81-75(78)79)86-68(107)55(31-42-13-5-4-6-14-42)90-70(109)57(34-45-36-80-40-84-45)92-66(105)51(24-25-61(100)101)87-67(106)52(26-30-115-3)88-71(110)58(39-97)93-69(108)54(89-63(102)48(77)38-96)32-43-20-22-46(98)23-21-43/h4-8,13-16,20-23,35-36,40-41,48,50-59,62,82,96-98H,9-12,17-19,24-34,37-39,76-77H2,1-3H3,(H,80,84)(H,83,103)(H,85,99)(H,86,107)(H,87,106)(H,88,110)(H,89,102)(H,90,109)(H,91,104)(H,92,105)(H,93,108)(H,94,111)(H,100,101)(H,113,114)(H4,78,79,81)/t48-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBVAARMQYYITG-DESRROFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H106N20O19S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1623.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22006-64-0, 37213-49-3
Record name Tridecactide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022006640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Melanotropin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037213493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tridecactide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15687
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

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